(5-(Trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(5-(Trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, with a methanol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol typically involves the introduction of the trifluoromethoxy group onto a biphenyl precursor. One common method involves the reaction of a biphenyl derivative with trifluoromethoxylating reagents under controlled conditions. For example, the use of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin can yield trifluoromethyl ethers in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The development of efficient trifluoromethoxylating reagents has facilitated the industrial synthesis of compounds containing the trifluoromethoxy group .
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide can be employed under appropriate conditions.
Major Products Formed
Oxidation: The major products include the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products depend on the nucleophile used and the reaction conditions.
Scientific Research Applications
(5-(Trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (5-(Trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity. The exact molecular pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3’-(trifluoromethoxy)[1,1’-biphenyl]-3-methanol
- Other trifluoromethoxy-substituted biphenyl derivatives
Uniqueness
(5-(Trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of the trifluoromethoxy group and the methanol group, which can significantly influence its chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
[3-phenyl-5-(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)19-13-7-10(9-18)6-12(8-13)11-4-2-1-3-5-11/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXYUJARLFVBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CO)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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